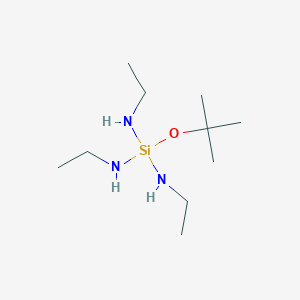
1-tert-Butoxy-N,N',N''-triethylsilanetriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine is a chemical compound known for its unique structure and reactivity. It is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine typically involves the reaction of tert-butyl alcohol with triethylamine and a silicon-containing reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is then isolated and purified using advanced separation techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and silanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce simpler amines and silanes.
Applications De Recherche Scientifique
1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of new drugs and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine involves its interaction with specific molecular targets and pathways. The tert-butoxy group can undergo hydrolysis to release active intermediates that interact with biological molecules. The silicon atom can form stable bonds with other elements, enhancing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine is unique due to its specific structure and reactivity. Similar compounds include:
tert-Butoxybis(dimethylamino)methane: Known for its use as a reagent in organic synthesis.
N,N,N’,N’-Tetramethylmethanediamine: Used in various chemical reactions and as a catalyst.
Triethylsilanetriamine: Similar in structure but lacks the tert-butoxy group, resulting in different reactivity and applications.
The uniqueness of 1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine lies in its combination of the tert-butoxy group and the silicon atom, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
923561-12-0 |
|---|---|
Formule moléculaire |
C10H27N3OSi |
Poids moléculaire |
233.43 g/mol |
Nom IUPAC |
N-[bis(ethylamino)-[(2-methylpropan-2-yl)oxy]silyl]ethanamine |
InChI |
InChI=1S/C10H27N3OSi/c1-7-11-15(12-8-2,13-9-3)14-10(4,5)6/h11-13H,7-9H2,1-6H3 |
Clé InChI |
HVSQEJMIAQWYRH-UHFFFAOYSA-N |
SMILES canonique |
CCN[Si](NCC)(NCC)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dithione](/img/structure/B14166600.png)
![N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B14166607.png)
![1-Methylbicyclo[3.2.1]octane](/img/structure/B14166612.png)
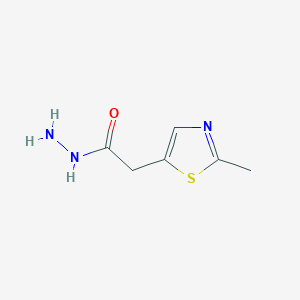
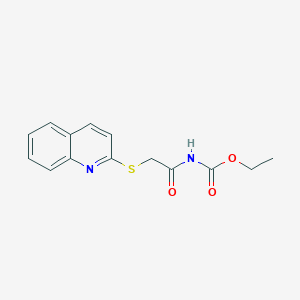
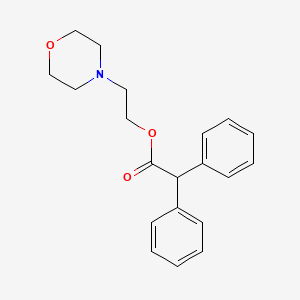

![1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea](/img/structure/B14166662.png)
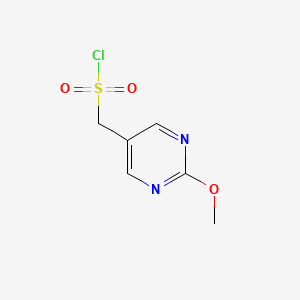
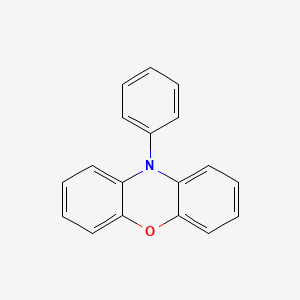
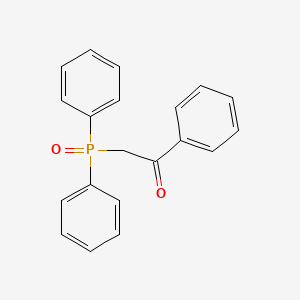
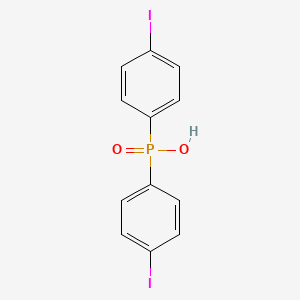
![[1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate](/img/structure/B14166693.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B14166698.png)
